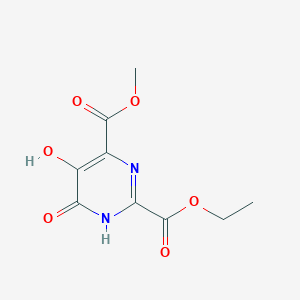
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and two carboxylate groups attached to a pyrimidine ring. Its molecular formula is C9H10N2O6, and it has a molecular weight of 242.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce dihydropyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit specific proteins, or alter cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of pharmaceuticals.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Another pyrimidine derivative with applications in organic synthesis.
Uniqueness
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate stands out due to its dual hydroxyl and carboxylate functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H10N2O6 |
|---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
2-O-ethyl 4-O-methyl 5-hydroxy-6-oxo-1H-pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(15)6-10-4(8(14)16-2)5(12)7(13)11-6/h12H,3H2,1-2H3,(H,10,11,13) |
InChI-Schlüssel |
OTCGLOYIDBJUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(C(=O)N1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
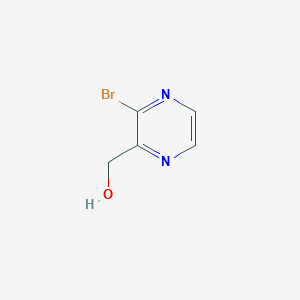


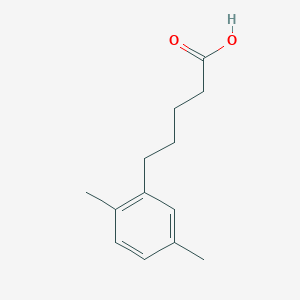
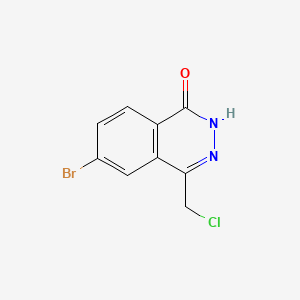
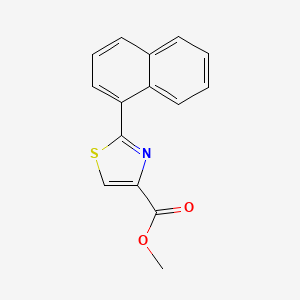


![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
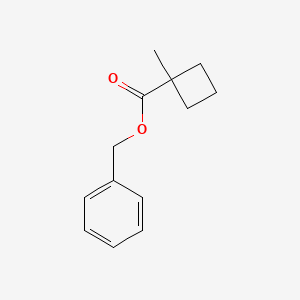
![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
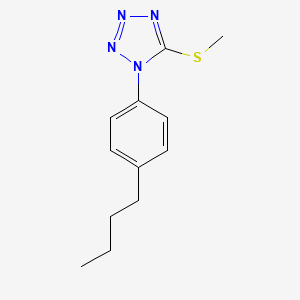
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
